Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester is a complex organic compound that features a butanoic acid backbone with an ethyl ester functional group. This compound is characterized by the presence of a benzofuran ring substituted with an acetyl and a bromo group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester typically involves multiple steps, starting with the preparation of the benzofuran ring. The benzofuran ring can be synthesized through a series of reactions including cyclization and bromination. The acetyl group is then introduced via Friedel-Crafts acylation. Finally, the butanoic acid moiety is esterified with ethanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.
Reduction: Reduction reactions can be used to remove the bromo group or to reduce the acetyl group to an alcohol.
Substitution: The bromo group can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound are studied for their potential biological activities. The benzofuran ring is known for its pharmacological properties, and modifications to this structure can lead to the development of new drugs.
Medicine
In medicine, compounds similar to butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester are investigated for their potential therapeutic effects. These compounds may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester involves its interaction with specific molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The acetyl and bromo groups can further influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 2-bromo-, ethyl ester
- 2-Butenoic acid, 4-bromo-, ethyl ester
Uniqueness
Butanoic acid, 4-[(2-acetyl-4-bromo-7-benzofuranyl)oxy]-, ethyl ester is unique due to the presence of the benzofuran ring with specific substitutions. This structure imparts distinct chemical and biological properties that are not observed in simpler analogs. The combination of the acetyl and bromo groups with the benzofuran ring makes this compound particularly interesting for research and industrial applications.
Properties
CAS No. |
826992-34-1 |
---|---|
Molecular Formula |
C16H17BrO5 |
Molecular Weight |
369.21 g/mol |
IUPAC Name |
ethyl 4-[(2-acetyl-4-bromo-1-benzofuran-7-yl)oxy]butanoate |
InChI |
InChI=1S/C16H17BrO5/c1-3-20-15(19)5-4-8-21-13-7-6-12(17)11-9-14(10(2)18)22-16(11)13/h6-7,9H,3-5,8H2,1-2H3 |
InChI Key |
WXLLHFANJNYWMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C2C(=C(C=C1)Br)C=C(O2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.